molecular formula C11H13N5O2 B2791453 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone CAS No. 1795084-10-4

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone

Cat. No.: B2791453
CAS No.: 1795084-10-4
M. Wt: 247.258
InChI Key: ZSJNUDHFUPSIHQ-UHFFFAOYSA-N
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Description

“(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone” is a compound with the molecular weight of 166.18 . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N4O/c12-7(10-4-1-2-5-10)11-6-3-8-9-11/h3,6H,1-2,4-5H2 . This indicates that the compound has a molecular formula of C7H10N4O.


Physical and Chemical Properties Analysis

This compound is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P338 .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the known properties of similar 1,2,4-triazole derivatives, it may be worthwhile to investigate its potential as an anticancer agent or its interactions with various biological targets .

Properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-8-10(6-13-18-8)11(17)15-4-2-9(7-15)16-5-3-12-14-16/h3,5-6,9H,2,4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJNUDHFUPSIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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